molecular formula C11H13NO B055393 4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI) CAS No. 115975-92-3

4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)

Cat. No.: B055393
CAS No.: 115975-92-3
M. Wt: 175.23 g/mol
InChI Key: KIBIEJAPAHTUCY-UHFFFAOYSA-N
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Description

2-Isopropyl-4H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of 2-Isopropyl-4H-3,1-benzoxazine, which includes an isopropyl group attached to the benzoxazine ring, imparts specific chemical properties that make it valuable for research and industrial applications.

Scientific Research Applications

2-Isopropyl-4H-3,1-benzoxazine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4H-3,1-benzoxazine typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid derivatives with a chloride of a carboxylic acid to form N-acylated anthranilic acid intermediates. These intermediates are then cyclized using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine .

Industrial Production Methods

In industrial settings, the production of 2-Isopropyl-4H-3,1-benzoxazine can be achieved through a one-pot synthesis method. This method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent. This approach allows for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions with high yields .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4H-3,1-benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the benzoxazine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-Isopropyl-4H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Isopropyl-4H-3,1-benzoxazine lies in its specific isopropyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where other benzoxazine derivatives may not be as effective.

Properties

IUPAC Name

2-propan-2-yl-4H-3,1-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(2)11-12-10-6-4-3-5-9(10)7-13-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBIEJAPAHTUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)
Reactant of Route 2
4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)
Reactant of Route 3
4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)
Reactant of Route 4
4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)
Reactant of Route 5
4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)
Reactant of Route 6
4H-3,1-Benzoxazine,2-(1-methylethyl)-(9CI)

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